(3-Chloro-5-isopropoxyphenyl)boronic acid
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Overview
Description
(3-Chloro-5-isopropoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and an isopropoxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its versatility in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-isopropoxyphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of 3-chloro-5-isopropoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-isopropoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can react with the chlorine atom under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds are typically formed.
Oxidation: Phenols or quinones can be produced.
Substitution: Substituted phenyl derivatives are obtained.
Scientific Research Applications
(3-Chloro-5-isopropoxyphenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloro-5-isopropoxyphenyl)boronic acid in its applications often involves the formation of covalent bonds with target molecules. For example, in Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide . In biological systems, boronic acids can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and isopropoxy substituents, making it less sterically hindered and more reactive in certain contexts.
(3-Chloro-4-methoxyphenyl)boronic Acid: Similar in structure but with a methoxy group instead of an isopropoxy group, which can affect its reactivity and solubility.
(3-Chloro-5-methylphenyl)boronic Acid: Contains a methyl group instead of an isopropoxy group, leading to differences in steric and electronic properties.
Uniqueness
(3-Chloro-5-isopropoxyphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of the isopropoxy group can provide steric hindrance, affecting the compound’s behavior in reactions compared to its analogs .
Properties
IUPAC Name |
(3-chloro-5-propan-2-yloxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMJVLNWXJYMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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